3,5-Dimethylpyridin-4-OL
Description
3,5-Dimethylpyridin-4-OL (C₇H₉NO, molecular weight 123.15 g/mol) is a pyridine derivative with methyl groups at the 3- and 5-positions and a hydroxyl group at the 4-position.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
3,5-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO/c1-5-3-8-4-6(2)7(5)9/h3-4H,1-2H3,(H,8,9) |
InChI Key |
NFHMKDLDCGOXMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC=C(C1=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The hydroxyl group at position 4 in this compound enhances acidity (pKa ~8–10), enabling deprotonation for nucleophilic reactions. In contrast, the silyl group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide provides steric hindrance and silicon-directed reactivity .
- Halogen substituents in 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol facilitate cross-coupling reactions, whereas methyl groups in the target compound favor electrophilic substitution.
Solubility and Polarity: The hydrochloride salt 3-Amino-5-methoxypyridin-4-ol•2HCl exhibits high water solubility due to ionic character, while this compound is likely less polar and more soluble in organic solvents .
Synthetic Utility :
- The trimethylsilyl group in 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide acts as a protective group or directing agent in regioselective reactions. The target compound’s methyl groups may stabilize intermediates in alkylation or oxidation pathways .
Research Findings and Practical Implications
While direct comparative studies of this compound are absent in the provided evidence, structural analogs highlight trends:
- Pharmaceutical Potential: Amino and methoxy substituents (e.g., 3-Amino-5-methoxypyridin-4-ol•2HCl) are common in drug candidates for their hydrogen-bonding capacity. The target compound’s methyl groups may improve metabolic stability .
- Material Science : Halogenated derivatives like 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol are precursors for metal-organic frameworks (MOFs), whereas the target’s simpler structure may suit ligand design .
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